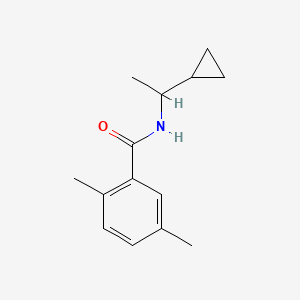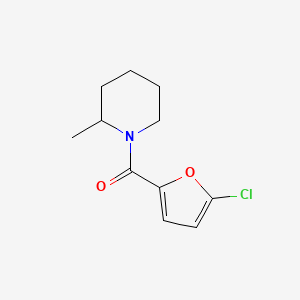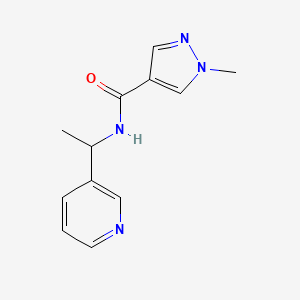
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of pharmacological effects. In
Wirkmechanismus
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone binds to the NMDA receptor in a manner similar to other arylcyclohexylamines. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. This reduction in calcium influx has been shown to have neuroprotective effects and may also improve learning and memory.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic applications. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's relatively low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, the potential neurotoxicity of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone. One area of interest is the development of analogs of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone with improved pharmacological properties. Another potential direction is the investigation of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, research on the potential therapeutic applications of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone in the treatment of neurological disorders is ongoing and may lead to the development of new treatments for these conditions.
Synthesemethoden
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with 3,5-dimethylpiperidin-1-ylacetyl chloride in the presence of a Lewis acid catalyst. This process results in the formation of the desired product, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, which can be purified using standard chromatographic techniques. The yield of this process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has a high affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-7-12(2)10-15(9-11)14(16)8-13-5-3-4-6-13/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHKOKFAOVBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)



